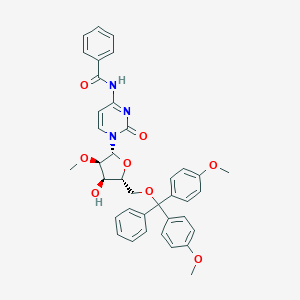
DMT-2'-OMe-Bz-C
Overview
Description
DMT-2’-OMe-Bz-C is a molecule that has gained significant attention due to its unique properties and potential applications in various fields of research and industry . It is a cytidine analog . Cytidine analogs have a mechanism of inhibiting DNA methyltransferases (such as Zebularine), and have potential anti-metabolic and anti-tumor activities .
Molecular Structure Analysis
The molecular formula of DMT-2’-OMe-Bz-C is C38H37N3O8 . Its molecular weight is 663.72 g/mol .Physical And Chemical Properties Analysis
DMT-2’-OMe-Bz-C is a white to off-white solid . The storage temperature is between 28 C .Scientific Research Applications
DMT-2'-OMe-Bz-C-2-OMe-Bz-C has been studied for its effects on the central nervous system and potential therapeutic applications. It has been found to act as a potent agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. It has also been found to be a partial agonist of the 5-HT2C receptor, which is involved in the regulation of appetite, anxiety, and depression.
Mechanism of Action
DMT-2’-OMe-Bz-C, also known as N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, is a cytidine analog with potential anti-metabolic and anti-tumor activities .
Target of Action
The primary target of DMT-2’-OMe-Bz-C is DNA methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that is essential for the regulation of gene expression.
Mode of Action
DMT-2’-OMe-Bz-C inhibits DNA methyltransferases . By doing so, it interferes with the methylation process, leading to changes in gene expression. This can result in the suppression of tumor growth, making it a potential candidate for anti-cancer therapies.
Biochemical Pathways
The inhibition of DNA methyltransferases by DMT-2’-OMe-Bz-C affects the DNA methylation pathways . DNA methylation is a biochemical process that plays a key role in the regulation of gene expression and the maintenance of DNA stability. Disruptions in this pathway can lead to abnormal gene expression and contribute to the development of diseases such as cancer.
Result of Action
The molecular and cellular effects of DMT-2’-OMe-Bz-C’s action primarily involve changes in gene expression due to the inhibition of DNA methylation . These changes can potentially suppress tumor growth, providing a basis for its potential anti-tumor activity.
Advantages and Limitations for Lab Experiments
DMT-2'-OMe-Bz-C-2-OMe-Bz-C has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for studying the effects of 5-HT2A and 5-HT2C receptor activation. Additionally, it has a relatively high potency, which makes it a useful tool for studying the effects of low doses of agonists on the central nervous system. However, it has a relatively short half-life, which makes it difficult to study the long-term effects of agonist activation.
Future Directions
There are several potential future directions for the research and development of DMT-2'-OMe-Bz-C-2-OMe-Bz-C. One potential direction is to further study its effects on the central nervous system and its potential therapeutic applications. Additionally, further research could be done to explore its potential as a neuroprotective agent and to evaluate its safety and efficacy in clinical trials. Finally, further research could be done to explore its potential as an anxiolytic, anti-depressant, and anti-addictive agent.
Synthesis Methods
DMT-2'-OMe-Bz-C-2-OMe-Bz-C can be synthesized by reacting 2-methoxyphenylhydrazine with N,N-dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon and requires a temperature of around 100-110°C. The product is then purified by recrystallization from ethanol or methanol.
Safety and Hazards
properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKGOQQYUVNQW-YDXJMRNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551647 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110764-74-4 | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




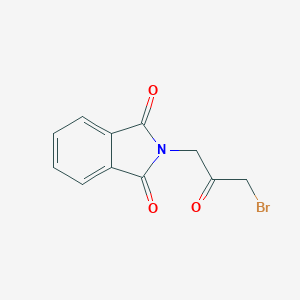
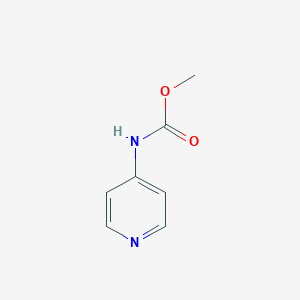

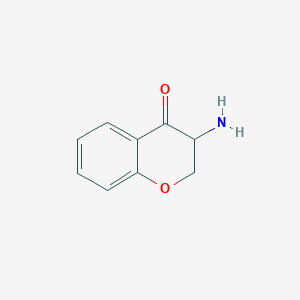

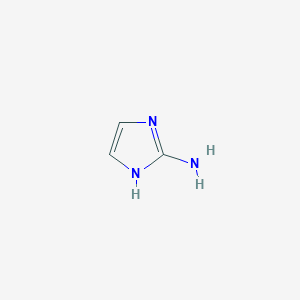
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)

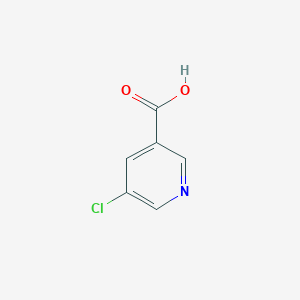
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)


